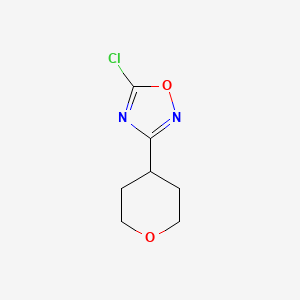

5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole

Description

Historical Perspectives and Evolution of Oxadiazole Chemistry

The journey of oxadiazole chemistry began in 1884 when Tiemann and Krüger first synthesized a derivative of the 1,2,4-oxadiazole (B8745197) ring, which they initially named "azoxime". nih.gov For many decades, this class of compounds remained a chemical curiosity. However, the mid-20th century saw a renewed interest, spurred by the discovery of their potential as isosteres for ester and amide groups, which are prone to hydrolysis. nih.gov This bioisosteric equivalence offered a strategy to improve the pharmacokinetic profiles of drug candidates. nih.gov The exploration of their photochemical rearrangement properties further expanded the synthetic utility of 1,2,4-oxadiazoles. nih.gov In recent years, the field has seen significant advancements in synthetic methodologies, including one-pot reactions and microwave-assisted syntheses, making a wide array of substituted 1,2,4-oxadiazoles more accessible for research. nih.gov

The Unique Electronic and Structural Features of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a planar, aromatic system, although its aromaticity is considered to be relatively low compared to other five-membered heterocycles. This reduced aromaticity contributes to its unique reactivity. The ring possesses two pyridine-like nitrogen atoms, and the carbon atoms at positions 3 and 5 are electrophilic in nature, making them susceptible to nucleophilic attack. The oxygen-nitrogen (O-N) bond is the weakest link in the ring and can be cleaved under certain conditions, leading to various ring-opening and rearrangement reactions. The 1,2,4-oxadiazole moiety is also recognized for its ability to act as a hydrogen bond acceptor, a property that is crucial for its interaction with biological targets.

Rationale for the Investigation of Halogenated 1,2,4-Oxadiazole Derivatives with Saturated Heterocyclic Substituents

The introduction of a halogen atom, such as chlorine, onto the 1,2,4-oxadiazole ring can significantly modulate the electronic properties and reactivity of the scaffold. The electron-withdrawing nature of chlorine can enhance the electrophilicity of the ring carbons, potentially influencing the molecule's binding affinity to biological targets. Furthermore, the chlorine atom can serve as a handle for further synthetic transformations, allowing for the diversification of the molecular structure.

The incorporation of saturated heterocyclic substituents, such as the oxane (tetrahydropyran) ring, provides a means to introduce three-dimensional character into an otherwise planar molecule. This can improve the compound's solubility, metabolic stability, and cell permeability. The oxane ring, with its oxygen atom, can also participate in hydrogen bonding, further influencing the molecule's pharmacokinetic and pharmacodynamic properties. The combination of a halogenated 1,2,4-oxadiazole core with a saturated heterocyclic substituent therefore represents a promising strategy for the development of novel compounds with tailored properties for various applications.

Contextualizing 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole within Modern Heterocyclic Chemistry Research

In the landscape of modern heterocyclic chemistry, the synthesis of molecules with specific and enhanced properties is a key focus. The compound this compound embodies several contemporary design principles. It combines a bioisosteric and synthetically versatile 1,2,4-oxadiazole core with a halogen atom for electronic modulation and a saturated heterocycle to improve physicochemical properties. While specific research on this exact molecule is not extensively published, its structure suggests potential applications in medicinal chemistry, possibly as an intermediate in the synthesis of more complex bioactive molecules. Its existence is confirmed through its presence in chemical databases and commercial availability. uni.lu The study of such molecules contributes to a deeper understanding of structure-activity relationships in heterocyclic compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₂ | uni.lu |

| Molecular Weight | 188.61 g/mol | uni.lu |

| SMILES | C1COCCC1C2=NOC(=N2)Cl | uni.lu |

| InChI | InChI=1S/C7H9ClN2O2/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2 | uni.lu |

| InChIKey | MGSBCWXQZBBVAQ-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.04253 | 136.9 |

| [M+Na]⁺ | 211.02447 | 144.9 |

| [M-H]⁻ | 187.02797 | 141.4 |

| [M+NH₄]⁺ | 206.06907 | 153.4 |

| [M+K]⁺ | 226.99841 | 144.4 |

| [M+H-H₂O]⁺ | 171.03251 | 129.6 |

| [M+HCOO]⁻ | 233.03345 | 151.0 |

| [M+CH₃COO]⁻ | 247.04910 | 149.8 |

Data sourced from PubChem. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSBCWXQZBBVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247575-59-2 | |

| Record name | 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 5 Chloro 3 Oxan 4 Yl 1,2,4 Oxadiazole

Comprehensive Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole reveals several plausible disconnection pathways. The most common and versatile approach to the 1,2,4-oxadiazole (B8745197) core involves the cyclization of an O-acylamidoxime intermediate. nih.gov This leads to two primary retrosynthetic disconnections of the oxadiazole ring, categorized as [4+1] and [3+2] approaches. chim.it

[4+1] Disconnection: This strategy is the most widely employed for 1,2,4-oxadiazole synthesis. chim.it It involves disconnecting the N2-C3 and O1-C5 bonds, leading back to an amidoxime (B1450833) and a carbonyl-containing component. For the target molecule, this translates to two potential pathways:

Pathway A: Disconnection reveals oxane-4-carboxamidoxime and a one-carbon electrophile that can provide the chloro-substituted C5 carbon. Phosgene (B1210022) or a phosgene equivalent is a logical, albeit hazardous, synthon for this purpose.

Pathway B: A more practical disconnection involves breaking the O1-C5 and N2-C3 bonds to yield a nitrile (oxane-4-carbonitrile) and a hypothetical chloro-substituted hydroxamic acid derivative. However, the more common forward synthesis involves the reaction of an amidoxime with an activated carboxylic acid. nih.govacs.org

[3+2] Disconnection: This approach involves a 1,3-dipolar cycloaddition. chim.it The oxadiazole ring is disconnected into a nitrile oxide and a nitrile.

Pathway C: This would involve the cycloaddition of oxane-4-carbonitrile with a chloro-substituted nitrile oxide (Cl-C≡N⁺-O⁻). The generation and stability of such a nitrile oxide would be a significant challenge.

Pathway D: Alternatively, the reaction could proceed between oxane-4-nitrile oxide and cyanogen (B1215507) chloride (Cl-CN). This route is often less favorable due to the potential for nitrile oxide dimerization and the relative unreactivity of the nitrile triple bond. nih.gov

Based on established synthetic precedents, the [4+1] disconnection leading from oxane-4-carboxamidoxime (or its precursor, oxane-4-carbonitrile) is the most strategically sound and versatile approach.

Classical and Contemporary Synthetic Routes to Substituted 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field, with numerous methods developed over the years.

Classical Route: The most traditional and widely used method is the three-step process starting from a nitrile. nih.gov

Amidoxime Formation: A nitrile is treated with hydroxylamine (B1172632), typically in the presence of a base, to form the corresponding amidoxime. nih.gov

O-Acylation: The amidoxime is then acylated on the oxime oxygen with a carboxylic acid (using a coupling agent), acyl chloride, or anhydride (B1165640) to form an O-acylamidoxime intermediate. nih.govacs.org

Cyclodehydration: The O-acylamidoxime is subsequently cyclized to the 1,2,4-oxadiazole, usually by heating. nih.gov

Contemporary Routes: Modern advancements have focused on improving efficiency, mildness of conditions, and substrate scope.

One-Pot Syntheses: Many recent protocols combine the O-acylation and cyclodehydration steps, and sometimes even the amidoxime formation, into a single pot. acs.orgrsc.org These methods often utilize bases like KOH or NaOH in aprotic polar solvents such as DMSO at room temperature, which facilitates both the acylation and the subsequent intramolecular cyclization. mdpi.comnih.gov

1,3-Dipolar Cycloaddition: While less common, the [3+2] cycloaddition of nitrile oxides with nitriles remains a viable route. nih.gov Catalysis, for instance with platinum(IV), can improve the efficiency of this transformation under mild conditions. nih.gov

Oxidative Cyclization: Newer methods involve the oxidative cyclization of various precursors. For example, N-acyl amidines can be cyclized to 1,2,4-oxadiazoles using reagents like N-bromosuccinimide (NBS). mdpi.com Another approach is the copper-catalyzed cascade reaction of amidines and methylarenes. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, particularly in solvent-free one-pot reactions of nitriles, hydroxylamine, and Meldrum's acid to yield 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.orgchemicalbook.com

Detailed Exploration of Specific Synthetic Pathways to this compound

Synthesizing the target molecule requires specific strategies for introducing both the chloro-substituent at the 5-position and the oxan-4-yl group at the 3-position.

Halogenation Strategies for the 5-Position of the Oxadiazole Ring

The C3 and C5 positions of the 1,2,4-oxadiazole ring are generally electron-deficient and thus resistant to electrophilic substitution. chemicalbook.com However, the 5-position can be functionalized through several methods.

From a 5-Hydroxy-1,2,4-oxadiazole (1,2,4-Oxadiazol-5-one): A common and effective strategy is the conversion of a 3-substituted-1,2,4-oxadiazol-5-one to the corresponding 5-chloro derivative. The oxadiazol-5-one can be synthesized by reacting an amidoxime with phosgene, triphosgene (B27547), or carbonyldiimidazole (CDI). The resulting hydroxyl group (in its tautomeric oxo form) can then be chlorinated using standard reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Direct Chlorination of a Precursor: Research has shown that a 4,5-dihydro-1,2,4-oxadiazol-5-one can be directly chlorinated to afford the 5-chloro-1,2,4-oxadiazole (B3186928). researchgate.net

Via Organometallic Intermediates: Electrophilic mercuration can occur at an unsubstituted 5-position, and the resulting mercurated species can be a precursor for subsequent iodination. chemicalbook.com While less direct for chlorination, similar transmetalation strategies could potentially be adapted.

From a 5-Amino-1,2,4-oxadiazole (B13162853): A Sandmeyer-type reaction on a 5-amino-1,2,4-oxadiazole could potentially install a chlorine atom, though this is a less commonly reported method for this specific heterocycle.

Introduction of the Oxan-4-yl Moiety via Cyclization or Post-Cyclization Functionalization

The oxan-4-yl group is typically introduced as part of one of the primary building blocks before the oxadiazole ring is formed.

From Oxane-4-carbonitrile: The most direct method involves using oxane-4-carbonitrile as the starting material. This nitrile can be converted to oxane-4-carboxamidoxime by reaction with hydroxylamine. This amidoxime is the key intermediate that carries the desired oxanyl moiety into the final product.

From Oxane-4-carboxylic acid: Alternatively, oxane-4-carboxylic acid or its activated derivatives (e.g., the acyl chloride) can be used to acylate a different amidoxime. However, to place the oxanyl group at the C3 position, the synthesis must start from oxane-4-carboxamidoxime.

Post-cyclization functionalization to introduce the oxan-4-yl group is synthetically unfeasible and would require a pre-functionalized oxadiazole and a complex, likely low-yielding, cross-coupling reaction. Therefore, incorporating the moiety from the outset is the superior strategy.

Multi-Component and One-Pot Reaction Sequences for Enhanced Efficiency

To streamline the synthesis, several steps can be combined into a single operation, which is a hallmark of modern synthetic chemistry. researchgate.netnih.gov

A plausible one-pot synthesis for this compound could proceed as follows:

In situ generation of oxane-4-carboxamidoxime: Oxane-4-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base.

Reaction with a C1 synthon and cyclization: The crude amidoxime is then reacted with a suitable C1 electrophile like triphosgene or CDI. This would form an intermediate that cyclizes to 3-(oxan-4-yl)-1,2,4-oxadiazol-5(4H)-one.

Chlorination: Without isolation, a chlorinating agent such as POCl₃ is added to the reaction mixture to convert the oxadiazol-5-one into the final product, this compound.

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Selection

The efficiency of 1,2,4-oxadiazole synthesis is highly dependent on the reaction conditions.

| Parameter | Condition | Rationale/Effect |

| Temperature | Room Temperature to Reflux | Many modern one-pot syntheses using activated bases can proceed at room temperature. mdpi.comnih.gov Classical cyclodehydration steps often require heating (e.g., 90-110°C) to overcome the activation energy for ring closure. nih.gov The chlorination step with POCl₃ typically requires elevated temperatures. |

| Solvent | Aprotic Polar (DMSO, DMF) vs. Others | Aprotic polar solvents like DMSO and DMF are highly effective for base-mediated one-pot syntheses, promoting both O-acylation and cyclization. mdpi.comnih.gov Other solvents like acetonitrile (B52724) or even solvent-free microwave conditions have also been successfully employed. organic-chemistry.org |

| Base | Inorganic (KOH, NaOH, K₂CO₃) vs. Organic (TEA, DBU) | Strong inorganic bases like KOH and NaOH have proven highly effective in DMSO for promoting rapid cyclization at room temperature. nih.gov Organic bases like triethylamine (B128534) (TEA) are commonly used as acid scavengers, particularly when using acyl chlorides for the acylation step. |

| Catalyst | Lewis Acids (ZnCl₂) or Brønsted Acids (PTSA) | In some routes, such as the reaction of amidoximes with nitriles, catalysts like PTSA-ZnCl₂ can efficiently promote the formation of 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org Acidic conditions can also be used for certain cyclizations, though basic conditions are more common for the O-acylamidoxime route. beilstein-journals.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry to the synthesis of the 1,2,4-oxadiazole scaffold aims to address the shortcomings of traditional methods, which often rely on stoichiometric and hazardous reagents, harsh thermal conditions, and chlorinated solvents. Modern approaches prioritize the use of catalysts, safer solvents, and energy-efficient processes like microwave irradiation and flow chemistry.

Development of Sustainable Catalytic Systems

The development of efficient and reusable catalysts is a cornerstone of green synthesis. For the formation of 1,2,4-oxadiazoles, several catalytic systems have been developed that offer milder reaction conditions and improved selectivity, which are directly applicable to the synthesis of this compound.

One notable system is the use of a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂). This dual catalyst is effective for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles under mild conditions. organic-chemistry.org Iron(III) salts, such as iron(III) nitrate, have also been employed to mediate the synthesis from alkynes and nitriles, representing a low-cost and environmentally benign metal catalyst. organic-chemistry.org Furthermore, copper-catalyzed cascade reactions provide a one-step route from amidines and methylarenes under mild oxidative conditions, avoiding pre-functionalized starting materials. mdpi.com For certain transformations, platinum(IV) catalysts have been shown to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, a reaction that is often challenging without catalytic activation. nih.gov

| Catalytic System | Typical Substrates | Key Advantages | Applicability to Target Compound |

|---|---|---|---|

| PTSA-ZnCl₂ | Amidoximes + Nitriles | Mild conditions, efficient, readily available. organic-chemistry.org | High; could be used for the cyclization of tetrahydropyran-4-carboxamidoxime with a suitable nitrile. |

| Iron(III) Nitrate | Alkynes + Nitriles | Low-cost, environmentally benign metal. organic-chemistry.org | Moderate; requires alkyne precursor, but offers a convergent approach. |

| Copper(I) Catalysts | Amidines + Methylarenes | Mild, one-step cascade reaction. mdpi.com | High; applicable for convergent syntheses, reducing step count. |

| Platinum(IV) Chloride | Nitrile Oxides + Nitriles | Enables challenging 1,3-dipolar cycloadditions under mild conditions. nih.gov | Moderate; useful if a nitrile oxide precursor strategy is employed. |

Utilization of Benign Solvents and Solvent-Free Processes

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. The synthesis of 1,2,4-oxadiazoles has seen significant progress in this area, with the development of solvent-free methods and the use of greener solvent systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often enabling solvent-free reactions with dramatically reduced reaction times and improved yields. nih.gov For instance, the one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid to form 3,5-disubstituted 1,2,4-oxadiazoles can be efficiently conducted under solvent-free microwave irradiation. organic-chemistry.org In other approaches, solid supports like silica (B1680970) gel have been used in conjunction with microwave irradiation to facilitate the cyclization step, simplifying product work-up and purification. nih.gov

When solvents are necessary, the focus shifts to more benign alternatives. A widely adopted system for 1,2,4-oxadiazole synthesis involves using dimethyl sulfoxide (B87167) (DMSO) with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). mdpi.comnih.gov This system can often promote the reaction at room temperature, obviating the need for heating and avoiding more hazardous solvents. mdpi.com These one-pot procedures in greener solvent systems are highly advantageous for producing scaffolds like this compound.

| Condition | Typical Reaction Time | Yield Range | Green Advantages |

|---|---|---|---|

| Microwave (Solvent-Free) | 5-15 minutes | Good to Excellent | Eliminates solvent waste, rapid heating, high energy efficiency. organic-chemistry.orgnih.gov |

| Silica Gel Support (Microwave) | 10-20 minutes | Good | Solvent-free, simplified purification. nih.gov |

| NaOH/DMSO at Room Temp | 4-24 hours | Poor to Excellent | Avoids harsh reagents and high temperatures, uses a less toxic solvent. nih.gov |

| I₂/K₂CO₃ in DMSO at 100 °C | ~10 minutes (in flow) | Up to 93% | Rapid conversion, adaptable to flow chemistry. nih.gov |

Atom Economy and Process Intensification Studies

Atom economy and process intensification are advanced green chemistry concepts aimed at maximizing the incorporation of starting materials into the final product and making chemical processes more efficient, safer, and scalable.

One-pot synthesis protocols inherently improve atom and step economy by minimizing the number of unit operations and avoiding the isolation of intermediates, which reduces waste and solvent use. nih.gov Many modern catalytic and solvent-based methods for 1,2,4-oxadiazole synthesis are designed as one-pot procedures. mdpi.comnih.gov

Process intensification is most notably achieved through the adoption of continuous flow chemistry. researchgate.net The synthesis of 1,2,4-oxadiazoles has been successfully translated to flow reactors, which offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous intermediates. nih.govrsc.org A flow process typically involves pumping streams of reagents through a heated tube or a packed-bed reactor, where the reaction occurs. rsc.orgresearchgate.net The product stream can then be directed to in-line purification systems, creating a fully automated synthesis and purification platform. nih.govrsc.org This methodology is ideal for the large-scale, on-demand production of this compound, improving productivity and process safety.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Productivity | Low to Moderate (grams/day) | High (scalable to kg/day). nih.gov |

| Safety Profile | Higher risk with exotherms and hazardous reagents at scale. | Inherently safer due to small reactor volumes and superior temperature control. nih.gov |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. rsc.org |

| Atom/Step Economy | Often requires multiple steps with isolation. | Enables telescoping of reactions and in-line purification, improving overall efficiency. nih.govrsc.org |

Sophisticated Spectroscopic and Crystallographic Characterization of 5 Chloro 3 Oxan 4 Yl 1,2,4 Oxadiazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules in solution and the solid state. For 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole, a full suite of NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations.

While one-dimensional ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) NMR techniques are indispensable for a complete and unambiguous assignment of the complex spin systems within this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxane ring. The methine proton at the C4 position of the oxane ring, being adjacent to the oxadiazole ring, would likely appear as a multiplet. The axial and equatorial protons on the carbons adjacent to the oxygen (C2' and C6') and the other methylene (B1212753) carbons (C3' and C5') of the oxane ring would present as complex multiplets due to spin-spin coupling.

¹³C NMR: The carbon spectrum would reveal signals for the two distinct carbons of the 1,2,4-oxadiazole (B8745197) ring and the carbons of the oxan-4-yl substituent. The carbon atom of the oxadiazole ring bonded to the chlorine atom (C5) would be significantly downfield shifted.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the oxane ring, allowing for the sequential assignment of all proton signals. For instance, the methine proton at C4' would show correlations to the methylene protons at C3' and C5'.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would be crucial for assigning the carbon signals of the oxane ring by linking them to their directly attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-3 bond) ¹H-¹³C correlations. It would be instrumental in confirming the connectivity between the oxane ring and the oxadiazole moiety. A key correlation would be expected between the methine proton of the oxane ring (H4') and the C3 carbon of the oxadiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY could help to determine the preferred conformation of the oxane ring and its orientation relative to the planar oxadiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~168-172 |

| C5 | - | ~160-165 |

| C1' | - | ~30-35 |

| C2', C6' | ~3.5-4.0 (m) | ~65-70 |

| C3', C5' | ~1.8-2.2 (m) | ~30-35 |

Solid-state NMR (ssNMR) spectroscopy would provide valuable information about the structure of this compound in its bulk, crystalline form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. These spectra can reveal the presence of polymorphism, determine the number of crystallographically independent molecules in the unit cell, and provide insights into intermolecular packing interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for studying its fragmentation behavior. For this compound (C₇H₉ClN₂O₂), the calculated monoisotopic mass is approximately 188.0353 g/mol . uni.lu HRMS analysis using a technique like electrospray ionization (ESI) would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value that matches the theoretical value to within a few parts per million, confirming the elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage patterns. electronicsandbooks.com Expected fragmentation pathways for this compound could include the loss of the chloro group, cleavage of the oxadiazole ring, and fragmentation of the oxane substituent.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 189.0425 | Protonated molecule |

| [M-Cl]⁺ | 154.0659 | Loss of chlorine |

| [C₅H₉O]⁺ | 85.0648 | Fragment corresponding to the oxan-4-yl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Key absorptions would include C-H stretching vibrations from the oxane ring, C-O-C stretching of the ether linkage in the oxane ring, and C=N and N-O stretching vibrations associated with the 1,2,4-oxadiazole ring. scirp.orgresearchgate.net The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric breathing vibrations of the 1,2,4-oxadiazole ring are often strong in the Raman spectrum. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (oxane) | 2850-3000 | IR, Raman |

| C=N stretch (oxadiazole) | 1600-1650 | IR, Raman |

| N-O stretch (oxadiazole) | 1300-1400 | IR |

| C-O-C stretch (oxane) | 1050-1150 | IR |

X-ray Crystallography for Single Crystal Structure Determination of this compound

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise information on the molecular conformation, bond lengths, and bond angles of this compound.

Based on studies of similar 1,2,4-oxadiazole derivatives, the five-membered oxadiazole ring is expected to be essentially planar. nih.gov The oxane ring typically adopts a chair conformation to minimize steric strain. The analysis of the crystal structure would reveal the precise dihedral angle between the plane of the oxadiazole ring and the mean plane of the oxane substituent.

The bond lengths and angles within the 1,2,4-oxadiazole ring would be consistent with its aromatic character. nih.gov The C-Cl bond length would be a key parameter, as would the bond lengths within the oxane ring, which are expected to be typical for a saturated heterocyclic ether. The crystal packing would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which could influence the solid-state properties of the compound.

Table 4: Expected Bond Lengths and Angles from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| C3-N2 Bond Length | ~1.30-1.35 Å |

| N2-O1 Bond Length | ~1.40-1.45 Å |

| O1-C5 Bond Length | ~1.32-1.37 Å |

| C5-N4 Bond Length | ~1.28-1.33 Å |

| N4-C3 Bond Length | ~1.38-1.43 Å |

| C5-Cl Bond Length | ~1.70-1.75 Å |

| C3-N4-C5 Bond Angle | ~105-110° |

Supramolecular Interactions and Crystal Packing Motifs

A detailed analysis of the supramolecular interactions and crystal packing motifs of this compound is currently hampered by the absence of publicly available single-crystal X-ray diffraction data. Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of molecules in the solid state and understanding the intermolecular forces that govern this organization.

In the broader context of 1,2,4-oxadiazole derivatives, crystal packing is typically dictated by a variety of non-covalent interactions. nih.govnih.gov These can include hydrogen bonds, halogen bonds, π-π stacking interactions, and van der Waals forces. For this compound, the presence of a chlorine atom, a polar oxadiazole ring, and an oxane moiety suggests the potential for several key intermolecular interactions that would influence its crystal structure.

The chlorine atom could participate in halogen bonding, where it acts as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the oxadiazole or oxane rings. researchgate.net The hydrogen atoms on the oxane ring could act as hydrogen bond donors, forming hydrogen bonds with the nitrogen or oxygen atoms of neighboring molecules. Furthermore, the 1,2,4-oxadiazole ring, being a heteroaromatic system, could engage in π-π stacking interactions with other oxadiazole rings. nih.gov The interplay and relative strengths of these potential interactions would ultimately determine the final crystal packing arrangement.

Without experimental data, any description of the specific supramolecular architecture remains speculative. A comprehensive study would require the successful growth of single crystals of the compound and subsequent analysis by X-ray crystallography.

Interactive Data Table: Potential Supramolecular Interactions

| Interaction Type | Potential Donor | Potential Acceptor |

| Halogen Bond | Chlorine on oxadiazole | Nitrogen/Oxygen on oxadiazole/oxane |

| Hydrogen Bond | C-H on oxane | Nitrogen/Oxygen on oxadiazole/oxane |

| π-π Stacking | 1,2,4-Oxadiazole ring | 1,2,4-Oxadiazole ring |

| Dipole-Dipole | Polar C-Cl, C-O, C-N bonds | Polar C-Cl, C-O, C-N bonds |

Polymorphism and Solid-State Forms Investigation

The investigation of polymorphism and different solid-state forms of this compound is an area that, to date, appears to be unexplored in the scientific literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.

For a molecule like this compound, the conformational flexibility of the oxane ring and the potential for various intermolecular interactions could give rise to different polymorphic forms under varying crystallization conditions. beilstein-journals.org For instance, different solvents or cooling rates during crystallization could favor the formation of distinct crystal lattices.

A thorough investigation into the polymorphism of this compound would involve a systematic screening process. This would typically include crystallization from a diverse range of solvents and under various conditions of temperature, pressure, and evaporation rate. The resulting solid forms would then be analyzed using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any different polymorphs.

As there are no published studies on the solid-state forms of this compound, the existence of polymorphs and their specific properties remain unknown.

Interactive Data Table: Techniques for Polymorphism Investigation

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | Identify different crystal structures |

| Differential Scanning Calorimetry (DSC) | Detect thermal transitions (e.g., melting, phase changes) |

| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content |

| Hot-Stage Microscopy | Visualize melting and phase transitions |

| Solid-State NMR (ssNMR) | Characterize the local environment of atoms in the solid state |

Computational Chemistry and Theoretical Modeling of 5 Chloro 3 Oxan 4 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole, these calculations can predict its geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the 1,2,4-oxadiazole (B8745197) ring and the oxygen atom of the oxane ring, which are electron-rich regions. The LUMO, conversely, is likely distributed around the electron-withdrawing chlorine atom and the N=C-O moiety of the oxadiazole ring. The presence of the electronegative chlorine atom is predicted to lower the energy of the LUMO, enhancing the molecule's electrophilic character.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 | Moderate electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Good electron-accepting ability |

Note: These values are predictive and based on typical DFT calculations (e.g., B3LYP/6-31G) for similar heterocyclic systems.*

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution and Interaction Sites

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. Red-colored regions on an EPS map denote areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential (electron-poor) and are targets for nucleophiles.

In the case of this compound, the EPS map is anticipated to show a significant region of negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the oxane ring. A pronounced positive potential is expected around the hydrogen atoms of the oxane ring and, to a lesser extent, near the chlorine atom due to the "sigma-hole" effect, making it a potential site for halogen bonding. These maps are crucial for predicting non-covalent interactions with biological macromolecules.

Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including hybridization, charge distribution, and donor-acceptor interactions. wikipedia.org This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering a chemically intuitive representation of the electronic structure. wikipedia.org

For this compound, NBO analysis would likely reveal the sp2 hybridization of the carbon and nitrogen atoms in the oxadiazole ring and the sp3 hybridization of the carbon atoms in the oxane ring. Significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds would indicate hyperconjugative stabilizing interactions. The analysis can also quantify the charge transfer from the oxane moiety to the chloro-oxadiazole ring, providing insight into the electronic effects of the substituents.

Table 2: Predicted NBO Analysis Highlights

| Interaction (Donor -> Acceptor) | Predicted Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|

| LP(O)oxane -> σ*(C-C)oxane | 2 - 5 | Hyperconjugation within the oxane ring |

| LP(N)oxadiazole -> σ*(C-Cl) | 1 - 3 | Intramolecular charge delocalization |

Note: LP denotes a lone pair, σ a vacant antibonding orbital, and π* a vacant pi-antibonding orbital. E(2) estimates the intensity of the donor-acceptor interaction.*

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations typically focus on a single, optimized geometry in the gas phase, molecules in reality are dynamic and exist in various conformations, especially in a solvent environment. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time, considering the influence of solvent molecules. youtube.com

For this compound, MD simulations would likely show that the oxane ring predominantly adopts a chair conformation. The simulations can also reveal the rotational freedom around the single bond connecting the oxane ring to the oxadiazole ring and identify the most stable rotamers. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. Furthermore, MD simulations can elucidate the hydration shell around the molecule, identifying key water molecules that may play a role in mediating interactions with a receptor.

Prediction and Correlation of Spectroscopic Data with Experimental Observations (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic data, which can be correlated with experimental findings to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of this compound. researchgate.net The predicted shifts would show characteristic signals for the protons and carbons of the oxane and oxadiazole rings. For instance, the carbon attached to the chlorine atom is expected to have a distinct chemical shift. researchgate.net

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared (IR) spectrum. This would show characteristic peaks for the C-Cl stretching, C=N stretching of the oxadiazole ring, and C-O-C stretching of the oxane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov For this molecule, transitions from the HOMO to the LUMO would likely fall in the UV region, and the calculations can help in understanding the nature of these electronic excitations.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signals |

|---|---|

| 1H NMR (ppm) | 3.5-4.5 (protons on oxane ring adjacent to oxygen), 1.8-2.5 (other oxane protons) |

| 13C NMR (ppm) | 160-170 (C5-Cl), 165-175 (C3), 65-75 (carbons on oxane ring adjacent to oxygen) |

| IR (cm-1) | 1600-1650 (C=N stretch), 1100-1200 (C-O-C stretch), 700-800 (C-Cl stretch) |

Note: These are predicted ranges and can vary based on the computational method and solvent.

In Silico Ligand-Target Interaction Prediction and Molecular Docking Studies (Theoretical Basis)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govingentaconnect.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for proposing binding modes. nih.govingentaconnect.com

For this compound, molecular docking studies would be performed against a relevant protein target, for which 1,2,4-oxadiazoles have shown inhibitory activity. eurekaselect.commdpi.com The docking algorithm would explore various conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field that estimates the binding affinity.

The predicted binding mode would likely involve hydrogen bonds between the nitrogen/oxygen atoms of the oxadiazole or oxane rings and polar residues in the receptor's active site. The chloro-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions. The oxane ring would likely occupy a hydrophobic pocket. The results of these docking studies provide a theoretical basis for understanding the ligand-target interactions and can guide the design of more potent analogues.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(oxan-4-yl)-1,2,4-oxadiazole |

Development of Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Models for 1,2,4-Oxadiazole Derivatives.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. In the field of medicinal chemistry, these models are instrumental in understanding the structural requirements for a desired biological effect, thereby guiding the design of new, more potent compounds. For the 1,2,4-oxadiazole class of compounds, various QSAR studies have been conducted to elucidate the structural features influencing their therapeutic potential.

Research into 1,2,4-oxadiazole derivatives has utilized QSAR studies to explore their anticancer and antibacterial activities. nih.govmdpi.com These models provide insights into the chemical substitutions and structural motifs that enhance the desired biological outcomes.

One notable 3D-QSAR study focused on a series of 120 1,2,4-oxadiazole analogs as inhibitors of Sortase A (SrtA), an enzyme crucial for the virulence of Gram-positive bacteria. nih.gov This research employed the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method to develop predictive models. nih.gov The best model demonstrated strong internal and external predictive capabilities, with a high squared correlation coefficient (R²) of 0.9235 and a cross-validated squared correlation coefficient (q²) of 0.6319. nih.gov Such statistically robust models are considered acceptable when the q² value is greater than 0.5 and the R² value exceeds 0.6. nih.gov

The following table summarizes the statistical results of the selected 3D-QSAR model for 1,2,4-oxadiazole derivatives as SrtA inhibitors.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.6319 | Indicates the internal predictive ability of the model. |

| pred_r² (External r²) | 0.5479 | Represents the predictive power of the model for an external test set. |

| R² | 0.9235 | The coefficient of determination for the training set, showing the goodness of fit. |

| F-value | 179.0 | A measure of the model's statistical significance. |

| Data derived from a 3D-QSAR study on 1,2,4-oxadiazole derivatives. nih.gov |

In another study, 2D-QSAR models were developed for a series of 1,2,4-oxadiazoles to understand their anticancer activities, specifically as caspase-3 activators. mdpi.com This study also utilized the Step Wise k-Nearest Neighbor Molecular Field Analysis [(SW) kNN MFA] approach. mdpi.com The resulting model showed good predictive ability for both internal (q² = 0.610) and external (pred_r² = 0.553) datasets, with a low standard error of 0.130. mdpi.com These findings underscore the reliability of the model in predicting the anticancer potential of new 1,2,4-oxadiazole derivatives. mdpi.com

The statistical validation of the 2D-QSAR model for anticancer 1,2,4-oxadiazole derivatives is presented below.

| Statistical Parameter | Value |

| q² | 0.610 |

| pred_r² | 0.553 |

| r² | 0.743 |

| Standard Error (SE) | 0.130 |

| Data from a 2D-QSAR study on 1,2,4-oxadiazole derivatives as caspase-3 activators. mdpi.com |

Furthermore, 3D-QSAR studies using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) techniques have been performed on 1,2,4-oxadiazole derivatives to guide the synthesis of new anticancer agents. researchgate.netiaea.org Based on the outcomes of these models, novel molecules with different substituents were designed and synthesized, leading to the discovery of compounds with significant anticancer activity against various cancer cell lines. researchgate.net For instance, some of the newly synthesized compounds showed potency comparable to the standard drug 5-fluorouracil (B62378) against colon and colorectal cancer cell lines. researchgate.net

These QSAR studies collectively highlight the importance of specific structural features and substituent patterns in determining the biological activity of 1,2,4-oxadiazole derivatives. The insights gained from these computational models are invaluable for the rational design and development of novel therapeutic agents based on the 1,2,4-oxadiazole scaffold.

Chemical Reactivity and Transformation Studies of 5 Chloro 3 Oxan 4 Yl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Substitution Reactions on the Oxadiazole Core

The 1,2,4-oxadiazole (B8745197) ring is an electron-deficient heterocycle, a characteristic that largely dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution: The inherent electronic properties of the 1,2,4-oxadiazole nucleus, with two electronegative nitrogen atoms and an oxygen atom, render the ring system generally inert to classical electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation and alkylation. psu.edu The electron-withdrawing nature of the heteroatoms deactivates the ring carbons (C3 and C5) towards attack by electrophiles. For 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole, electrophilic attack on the oxadiazole core is therefore not an anticipated pathway under standard conditions.

Nucleophilic Substitution: In contrast, the C3 and C5 positions of the 1,2,4-oxadiazole ring are electrophilic and thus susceptible to nucleophilic attack. psu.edu In the title compound, the C3 position is occupied by the stable oxan-4-yl group, while the C5 position is substituted with a chlorine atom. This chlorine atom is activated towards displacement by the electron-withdrawing effect of the heterocyclic ring. Consequently, the most significant reactivity of the oxadiazole core in this molecule is nucleophilic aromatic substitution (SNAr) at the C5 position, where the chloride acts as a leaving group. This specific type of reaction is detailed further in section 5.2.3.

Functional Group Interconversions Involving the 5-Chloro Substituent

The 5-chloro substituent is the most reactive site on the this compound molecule and serves as a versatile handle for a wide array of functionalization reactions. These transformations are predominantly transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Negishi, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The 5-chloro-1,2,4-oxadiazole (B3186928) scaffold is a suitable electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the chloro-oxadiazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org Studies on analogous systems, such as 3-chloro-5-oxadiazol-2-yl pyridine (B92270) and 3,5-dichloro-1,2,4-thiadiazole, demonstrate that chloro-substituted five-membered heterocycles are effective substrates for Suzuki-Miyaura coupling. nih.govresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For this compound, coupling with various aryl- and heteroarylboronic acids is expected to proceed efficiently, yielding 5-aryl- or 5-heteroaryl-3-(oxan-4-yl)-1,2,4-oxadiazoles. The use of sterically bulky phosphine (B1218219) ligands can be crucial for achieving high yields, especially with challenging substrates. researchgate.netrsc.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane reagent. This method is also applicable to the functionalization of halo-heterocycles and would be a viable strategy for modifying the C5 position of the title compound.

Negishi Coupling: Involving the reaction of an organohalide with an organozinc reagent, the Negishi coupling is known for its high functional group tolerance and reactivity. acs.org It represents another potential route for introducing alkyl, aryl, or vinyl groups at the C5 position of the oxadiazole ring.

Heck Reaction: The Heck reaction couples the chloro-oxadiazole with an alkene to introduce a vinyl substituent at the C5 position. While challenging for some N-heteroaryl halides due to potential catalyst poisoning, the use of specialized ligands can facilitate this transformation. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the chloro-oxadiazole with a terminal alkyne. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and a base. beilstein-journals.org This would provide access to 5-alkynyl-3-(oxan-4-yl)-1,2,4-oxadiazoles.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dtbpf) | K₂CO₃ or CsOAc | 5-Aryl-3-(oxan-4-yl)-1,2,4-oxadiazole |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - | 5-Substituted-3-(oxan-4-yl)-1,2,4-oxadiazole |

| Negishi | R-ZnCl | Pd(dppf)Cl₂ | - | 5-Substituted-3-(oxan-4-yl)-1,2,4-oxadiazole |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | 5-Alkenyl-3-(oxan-4-yl)-1,2,4-oxadiazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | 5-Alkynyl-3-(oxan-4-yl)-1,2,4-oxadiazole |

Palladium-Catalyzed Amination (Buchwald-Hartwig) and Etherification Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com The reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. libretexts.org It has been successfully applied to various five-membered heterocyclic halides, which can be challenging substrates due to their potential to inhibit palladium catalysts. acs.org The reaction of this compound with primary or secondary amines, amides, or N-heterocycles under Buchwald-Hartwig conditions is expected to furnish the corresponding 5-amino-substituted 1,2,4-oxadiazoles. libretexts.orgorganic-chemistry.org The choice of a suitable bulky electron-rich phosphine ligand is critical for catalytic efficiency. libretexts.org

Palladium-Catalyzed Etherification: Analogous to amination, the Buchwald-Hartwig methodology can be extended to form carbon-oxygen bonds by coupling aryl halides with alcohols. wikipedia.org This would allow for the synthesis of 5-alkoxy- or 5-aryloxy-3-(oxan-4-yl)-1,2,4-oxadiazoles from the corresponding alcohols or phenols.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient nature of the 1,2,4-oxadiazole ring activates the 5-chloro substituent towards nucleophilic aromatic substitution (SNAr). psu.edu This pathway provides a metal-free alternative to cross-coupling for introducing heteroatom nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C5 carbon to form a tetrahedral intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.comyoutube.com A wide variety of nucleophiles can be employed.

N-Nucleophiles: Amines (primary, secondary), anilines, and heterocycles will react to form 5-amino-1,2,4-oxadiazole (B13162853) derivatives.

O-Nucleophiles: Alkoxides and phenoxides will react to yield 5-alkoxy- and 5-aryloxy-1,2,4-oxadiazoles.

S-Nucleophiles: Thiolates will react to produce 5-thioether-substituted 1,2,4-oxadiazoles. nih.gov

In some cases, particularly with bidentate nucleophiles, the reaction can proceed through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway, leading to rearranged heterocyclic products instead of simple substitution. psu.edu

| Nucleophile Type | Example Nucleophile | Typical Conditions | Expected Product |

|---|---|---|---|

| Nitrogen | Pyrrolidine | K₂CO₃, DMF, rt to 60 °C | 5-(Pyrrolidin-1-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole |

| Oxygen | Sodium Methoxide | MeOH, rt | 5-Methoxy-3-(oxan-4-yl)-1,2,4-oxadiazole |

| Sulfur | Sodium Thiophenoxide | DMF or EtOH, rt | 5-(Phenylthio)-3-(oxan-4-yl)-1,2,4-oxadiazole |

Photochemical and Electrochemical Behavior of this compound

Photochemical Behavior: The photochemistry of the 1,2,4-oxadiazole ring system has been studied and is characterized by its susceptibility to molecular rearrangements and fragmentation upon UV irradiation. psu.edu Two primary photochemical processes are typically observed for 1,2,4-oxadiazoles:

Ring Isomerization: Depending on the substituents, irradiation can induce a rearrangement to a more stable heterocyclic system, such as a 1,3,4-oxadiazole (B1194373). rsc.org This often proceeds through a 'ring contraction-ring expansion' pathway. rsc.orgnih.gov

Fragmentation: Irradiation can lead to the cleavage of the weak N-O bond, generating open-chain products, especially in the presence of a nucleophilic solvent like methanol. rsc.org

Theoretical studies suggest that these photorearrangements are facilitated by the crucial role of conical intersections. nih.gov For this compound, irradiation would likely lead to a mixture of products arising from these competitive pathways. The specific outcome would depend on the wavelength of light and the solvent used.

Electrochemical Behavior: The electrochemical properties of this compound are not specifically documented. However, based on the behavior of other halogenated organic compounds, it is plausible that the C-Cl bond could undergo reductive cleavage upon electrochemical reduction. The electron-deficient oxadiazole ring would facilitate this process by stabilizing the resulting radical anion intermediate. Oxidative processes might target the heteroatoms within the rings, but such reactions are less predictable without experimental data.

Ring-Opening and Rearrangement Reactions of the 1,2,4-Oxadiazole System

The inherent electronic characteristics of the 1,2,4-oxadiazole nucleus, characterized by an electron-deficient C(5) carbon and a weak O-N bond, predispose it to undergo several types of ring-opening and rearrangement reactions. The two most prominent of these are the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism and the Boulton-Katritzky rearrangement.

ANRORC-type Rearrangements:

The C(5) position of the 1,2,4-oxadiazole ring is highly electrophilic, a feature that is further enhanced by the presence of an electron-withdrawing chlorine atom in this compound. This makes the C(5) carbon susceptible to attack by nucleophiles. In the presence of bidentate nucleophiles, such as hydrazines or hydroxylamine (B1172632), this initial nucleophilic addition can trigger an ANRORC-type reaction.

The general mechanism for an ANRORC reaction on a 5-chloro-1,2,4-oxadiazole involves the initial attack of the nucleophile at the C(5) position, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the weak N(4)-C(5) or O(1)-C(5) bond, resulting in a ring-opened intermediate. Subsequent intramolecular cyclization, involving the second nucleophilic site of the attacking reagent and an electrophilic center in the ring-opened intermediate, leads to the formation of a new heterocyclic system, with the expulsion of the chloride ion.

While specific studies on this compound are not extensively documented, the reactivity of analogous 5-chloro- and 5-perfluoroalkyl-1,2,4-oxadiazoles provides a strong basis for predicting its behavior. For instance, the reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with methylhydrazine has been reported to proceed via a nucleophilic substitution at the C(3) position, but ANRORC rearrangements are more common for 5-substituted derivatives. chemicalbook.com In the case of 5-perfluoroalkyl-1,2,4-oxadiazoles, reaction with hydrazine (B178648) leads to the formation of 1,2,4-triazole (B32235) derivatives through an ANRORC mechanism. semanticscholar.orgnih.gov It is plausible that this compound would react similarly with bidentate nucleophiles to yield rearranged heterocyclic products.

Table 1: Examples of ANRORC-type Reactions on Substituted 1,2,4-Oxadiazoles

| Starting Material | Reagent | Product | Reference |

| 5-Perfluoroalkyl-1,2,4-oxadiazole-3-carboxamides | Hydrazine / Methylhydrazine | Perfluoroalkyl-1,2,4-triazole-carboxamides | semanticscholar.org |

| 3-Ethoxycarbonyl-5-perfluoroalkyl-1,2,4-oxadiazoles | Hydroxylamine | 5-Hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-ones | researchgate.net |

| 5-Perfluoroalkyl-1,2,4-oxadiazoles | Hydrazine / Methylhydrazine | Five-to-six membered ring-rearranged products | nih.gov |

Boulton-Katritzky Rearrangement:

The Boulton-Katritzky rearrangement is another characteristic reaction of 1,2,4-oxadiazoles. This rearrangement is an intramolecular process that involves the nucleophilic attack of an atom in the side-chain at the C(3) position onto the N(2) atom of the oxadiazole ring. This leads to the cleavage of the O(1)-N(2) bond and the formation of a new heterocyclic ring.

For this compound, the potential for a Boulton-Katritzky rearrangement is dependent on the ability of the oxane ring to provide a nucleophilic center. In its ground state, the saturated oxane ring does not possess a readily available nucleophilic atom in the correct position to initiate this rearrangement. However, studies on related compounds, such as 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, have shown that these molecules are prone to instability and can rearrange to form spiropyrazolinium salts, particularly in the presence of acids or bases. nih.gov This suggests that under certain conditions, or if the oxane ring were to be functionalized to introduce a nucleophilic group, a Boulton-Katritzky type rearrangement could be envisaged.

Research on 3-aminoisoxazoles and 1,2,4-oxadiazol-3-amines has demonstrated their participation in tandem C-N coupling and Boulton-Katritzky rearrangement reactions to form chemicalbook.comnih.govrsc.orgtriazolo[1,5-a]pyridines. rsc.org While the oxanyl substituent does not have the amino group of these examples, it highlights the versatility of the Boulton-Katritzky rearrangement in the synthesis of diverse heterocyclic systems.

Table 2: Examples of Boulton-Katritzky Rearrangements in 1,2,4-Oxadiazole Derivatives

| Starting Material | Conditions | Product | Reference |

| 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles | Acid or Base | Spiropyrazolinium salts | nih.gov |

| 1,2,4-Oxadiazol-3-amines | Pd-catalyzed C-N coupling | chemicalbook.comnih.govrsc.orgTriazolo[1,5-a]pyridines | rsc.org |

Mechanistic Molecular Interaction Profiling and Structure Activity Relationship Sar Exploration of 5 Chloro 3 Oxan 4 Yl 1,2,4 Oxadiazole

In Silico Screening for Potential Biomolecular Targets and Interaction Sites

In silico screening, utilizing computational methods like molecular docking, is a crucial first step in identifying potential biological targets for a novel compound. For derivatives of the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) core, these studies have predicted interactions with a range of protein targets known to be critical in disease pathways. pharmainfo.indntb.gov.ua

Based on the known activities of related oxadiazole compounds, 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole could plausibly interact with several classes of enzymes and receptors. Molecular docking studies on similar heterocyclic structures have identified key targets, including protein kinases, structural proteins, and metabolic enzymes. For instance, various 2,5-disubstituted 1,3,4-oxadiazole derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. pharmainfo.innih.gov The general structure of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles, for example, has shown potent anti-cancer activity linked to EGFR inhibition. pharmainfo.in Other research has pointed to tubulin as a potential target, where oxadiazole-containing molecules bind to the colchicine (B1669291) site, disrupting microtubule dynamics. nih.govnih.gov Furthermore, enzymes such as thymidine (B127349) phosphorylase have been identified as targets for different oxadiazole derivatives. nih.gov

The potential biomolecular targets for this compound, extrapolated from studies on analogous compounds, are summarized in the table below.

| Potential Target Class | Specific Example | Rationale Based on Analogues |

| Protein Kinases | EGFR Tyrosine Kinase | Oxadiazole analogues show inhibitory activity against EGFR, a key cancer target. pharmainfo.innih.gov |

| HER2 Receptor | Analogues have shown binding to HER2, another important receptor in breast cancer. nih.gov | |

| Structural Proteins | Tubulin | Oxadiazole-linked aryl core compounds have been designed as tubulin inhibitors. nih.govnih.gov |

| Enzymes | Thymidine Phosphorylase | 1,3,4-oxadiazole derivatives have demonstrated potent inhibition of this enzyme. nih.gov |

| Cyclooxygenase (COX) | 1,3,4-oxadiazole derivatives have been investigated as COX-1 and COX-2 inhibitors. nih.gov | |

| Acetylcholinesterase (AChE) | Various 5-substituted-1,3,4-oxadiazole-2-thiol derivatives show AChE inhibitory activity. nih.gov |

Biophysical Characterization of Ligand-Target Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Mechanistic In Vitro Studies

Following the identification of potential targets through in silico methods, biophysical techniques are essential for validating these interactions and quantifying the binding thermodynamics and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free methods for characterizing ligand-target binding.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For a compound like this compound, ITC would provide a complete thermodynamic profile of its binding to a purified target protein, confirming a direct interaction and revealing the primary forces driving the binding event (enthalpic or entropic).

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized. nih.gov It provides real-time data on the association (k a ) and dissociation (k d ) rates of the ligand-target interaction. From these kinetic parameters, the equilibrium dissociation constant (K D ) can be calculated (K D = k d /k a ). SPR is highly sensitive and can detect the binding of small molecules like the title compound to their macromolecular targets. The technique is particularly useful for understanding how quickly a compound binds and how long it remains bound, which are critical parameters for drug efficacy.

While specific ITC or SPR data for this compound are not available in the reviewed literature, the table below illustrates the type of data these techniques would yield.

| Biophysical Technique | Key Parameters Measured | Hypothetical Data for Compound Binding to Target X |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K D ) | 1.5 µM |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | +2.0 cal/mol·K | |

| Stoichiometry (n) | 1.1 | |

| Surface Plasmon Resonance (SPR) | Association Rate (k a ) | 2.5 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate (k d ) | 3.75 x 10⁻² s⁻¹ | |

| Binding Affinity (K D ) | 1.5 µM |

Mechanistic Elucidation of Ligand-Receptor or Ligand-Enzyme Interactions at the Molecular Level

Understanding how this compound interacts with its target at an atomic level is key to explaining its mechanism of action. Based on molecular docking studies of related compounds, a plausible binding mode can be proposed. semanticscholar.org

The interaction of this compound within a protein's active site would be governed by the combined contributions of its three main structural components:

1,2,4-Oxadiazole Ring: This heterocyclic core is electron-rich and can act as a hydrogen bond acceptor through its nitrogen and oxygen atoms. It also provides a rigid scaffold to correctly orient the other functional groups for optimal interaction with amino acid residues in the binding pocket. nih.gov

5-Chloro Substituent: The chlorine atom can participate in hydrophobic interactions and, more specifically, halogen bonding—an interaction where the electropositive region on the halogen atom interacts with a nucleophilic site (like a backbone carbonyl oxygen) on the protein. This substituent also increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets. Molecular docking of similar chloro-substituted oxadiazoles (B1248032) has shown interactions with key residues like Cys797 in the EGFR tyrosine kinase active site. semanticscholar.org

Oxan-4-yl Moiety: The tetrahydropyran (B127337) (oxan) ring is a versatile group. The cyclic ether oxygen can act as a hydrogen bond acceptor, while the aliphatic carbon backbone can engage in van der Waals and hydrophobic interactions. This group can improve physicochemical properties such as solubility.

Molecular docking studies of a similar compound, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, predicted its binding within a hydrophobic cavity of tubulin, surrounded by residues such as Leu252, Ala250, and Cys241. nih.gov A similar binding pattern could be anticipated for this compound, where the oxan and chloro-oxadiazole portions would occupy distinct pockets within the target's active site, stabilized by a network of hydrophobic, polar, and halogen bonding interactions.

Advanced Materials Science Applications and Supramolecular Chemistry of 5 Chloro 3 Oxan 4 Yl 1,2,4 Oxadiazole Derivatives

Potential for Integration into Polymer Backbones or Side Chains

The incorporation of heterocyclic moieties like 1,2,4-oxadiazole (B8745197) into polymers is a proven strategy for developing materials with enhanced thermal, optical, and electronic properties. researchgate.netacs.org Derivatives of 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole could be functionalized to serve as monomers for two primary polymerization strategies.

Main-Chain Integration: By introducing reactive groups (e.g., halides, boronic esters, or amines) onto the oxane ring or by modifying the core structure, the molecule could be used in step-growth polymerization reactions like Suzuki polycondensation. Polymers containing 1,2,4-oxadiazole units in their main chain have demonstrated high thermal stability and are investigated for applications in polymer solar cells due to their electron-acceptor characteristics. researchgate.net The inclusion of the rigid, electron-deficient oxadiazole ring into a polymer backbone would be expected to increase the glass transition temperature and modify the polymer's solubility and charge transport properties.

Side-Chain Functionalization: The oxadiazole derivative can be attached as a pendant group to a polymer backbone. acs.org This approach allows for the properties of the conjugated backbone and the oxadiazole side chain to be combined. For instance, attaching the this compound moiety to a poly(p-phenylenevinylene) (PPV) or polyfluorene backbone could enhance electron injection and transport in polymer light-emitting diodes (PLEDs). acs.orgacs.org The bulky side chains can also reduce polymer aggregation in the solid state, leading to more consistent photophysical properties. acs.org Efficient energy transfer from the oxadiazole side chain to the polymer backbone is a key feature of such systems. acs.org

| Polymer Type | Heterocycle | Key Findings | Application Area |

| Main-Chain Polymer (PFBOB) | 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole | Resulting polymer had a band gap of 3.10 eV and exhibited deep-blue emission. | Organic Light-Emitting Diodes (OLEDs) |

| Main-Chain Polymer (P-series) | 1,2,4-oxadiazole | Polymers showed high thermal stability (degradation > 335 °C) and suitable energy levels for BHJ devices. researchgate.net | Polymer Solar Cells |

| Side-Chain Polymer (OXAPPT) | 1,3,4-oxadiazole (B1194373) | Enhanced electroluminescence efficiencies and improved charge injection compared to the backbone polymer alone. acs.org | Light-Emitting Diodes (LEDs) |

| Side-Chain Polymer (P-series) | 1,3,4-oxadiazole | Bulky side chains reduced aggregation, leading to similar photoluminescence in solution and solid states. acs.org | Light-Emitting Diodes (LEDs) |

Exploration in Liquid Crystalline Phases and Optoelectronic Materials

The inherent properties of the 1,2,4-oxadiazole ring make its derivatives prime candidates for liquid crystals and optoelectronic materials. arxiv.orgnih.gov

Liquid Crystals: The 1,2,4-oxadiazole ring introduces a non-linear, or "bent-core," geometry into a molecule, which is a key feature for forming certain liquid crystalline phases. arxiv.orgtandfonline.com This bent shape, combined with the significant dipole moment arising from the asymmetrical distribution of heteroatoms, is conducive to the formation of nematic and smectic mesophases. arxiv.orgtandfonline.comresearchgate.net Derivatives of 3,5-disubstituted-1,2,4-oxadiazole have been shown to exhibit such thermotropic liquid crystalline behavior. nih.gov By attaching appropriate mesogenic units to the this compound core, novel liquid crystalline materials could be engineered, with potential applications in display technologies.

Optoelectronic Materials: Oxadiazole derivatives are widely recognized for their electron-transporting capabilities and high photoluminescence quantum yields, making them excellent materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org They are often used as electron-transport or emissive layers in multilayer OLED devices. tandfonline.comrsc.org Computational studies on similar 1,3,4-oxadiazole derivatives show that strategic substitution can tune the HOMO/LUMO energy levels for efficient charge injection from electrodes. tandfonline.comresearchgate.net The this compound derivative, with its electron-deficient core, is expected to possess good electron affinity, making it a promising candidate for an electron-transporting material.

| Compound Class | Key Property | Observed Mesophase/Application |

| 3,5-diaryl-1,2,4-oxadiazoles | Non-linear molecular geometry | Exhibit nematic and smectic A phases. tandfonline.com |

| Biphenyl-substituted 1,2,4-oxadiazoles | High dipole moment, chirality | Showed orthogonal smectic-A and tilted chiral smectic-C (SmC*) phases. nih.gov |

| Stilbene-containing 1,3,4-oxadiazoles | Excellent thermal stability | Displayed enantiotropic SmA, SmC, and Nematic phases. tandfonline.com |

| 2,5-Diaryl-1,3,4-oxadiazoles | Good electron-transporting ability | Used as materials for OLEDs. rsc.org |

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the 1,2,4-oxadiazole ring are potential coordination sites for metal ions, enabling the formation of a wide array of coordination complexes and polymers. nih.govresearchgate.net

Coordination Chemistry: The oxadiazole moiety can act as a ligand, coordinating with various transition metals such as Cu(II), Ni(II), Zn(II), and Co(II). nih.govresearchgate.net This coordination can enhance the intrinsic properties of the organic ligand, leading to complexes with interesting magnetic, optical, or biological characteristics. nih.gov The this compound molecule could act as a monodentate or bidentate ligand, potentially involving the oxadiazole nitrogens and the oxane oxygen in metal binding.